An In-depth Technical Guide to 3-Bromo-1,4-dimethyl-1H-pyrazole: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 3-Bromo-1,4-dimethyl-1H-pyrazole: Synthesis, Reactivity, and Applications
Abstract and Core Directive
This guide provides a comprehensive technical overview of 3-Bromo-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] The introduction of a bromine atom at the C3-position transforms the otherwise stable pyrazole ring into a versatile platform for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, and synthetic utility, grounded in established chemical principles and field-proven methodologies.
Physicochemical and Spectroscopic Profile
3-Bromo-1,4-dimethyl-1H-pyrazole is a substituted aromatic heterocycle. The core structure consists of a five-membered ring containing two adjacent nitrogen atoms (a pyrazole), which is N-methylated at the 1-position and substituted with a methyl group at the 4-position and a bromine atom at the 3-position. The strategic placement of the bromine atom makes it an excellent electrophilic partner in a variety of coupling reactions.
Key Properties
The fundamental physicochemical properties of 3-Bromo-1,4-dimethyl-1H-pyrazole are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 13745-59-0 | [3] |
| Molecular Formula | C₅H₇BrN₂ | [3][4] |
| Molecular Weight | 175.03 g/mol | [3] |
| IUPAC Name | 3-bromo-1,4-dimethyl-1H-pyrazole | |
| Physical Form | Liquid | [5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |
Spectroscopic Characterization
While specific spectra are best obtained on a lot-specific basis, the expected spectroscopic signatures can be predicted from the molecular structure:
-
¹H NMR: The proton spectrum should exhibit three distinct singlets. The N-methyl protons (N-CH₃) would appear as one singlet, the C4-methyl protons (C-CH₃) as another, and the C5-proton (C-H) as a third singlet, typically the most downfield of the three.
-
¹³C NMR: The carbon spectrum will show five signals corresponding to the five carbon atoms in the molecule: two methyl carbons, and three distinct pyrazole ring carbons (C3, C4, and C5). The C3 carbon, being directly attached to the bromine, will be significantly influenced by its electronic effects.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions, separated by two mass units, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
The most direct and common method for the preparation of 3-Bromo-1,4-dimethyl-1H-pyrazole is through the electrophilic bromination of its precursor, 1,4-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.
Synthetic Workflow Diagram
The logical flow from the precursor to the final product and its subsequent use in a key reaction is illustrated below.
Caption: Synthetic workflow for 3-Bromo-1,4-dimethyl-1H-pyrazole and its application.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol describes a representative method for the synthesis of the title compound.
Objective: To synthesize 3-Bromo-1,4-dimethyl-1H-pyrazole via direct bromination of 1,4-dimethyl-1H-pyrazole.
Materials:
-
1,4-dimethyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile. Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes.
-
Causality Insight: NBS is chosen as the brominating agent because it is a solid and easier to handle than liquid bromine. It provides a controlled source of electrophilic bromine (Br⁺), minimizing over-bromination. The reaction is performed at 0 °C to control the exothermicity and improve selectivity for mono-bromination at the C3 position, which is electronically favored.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine and then add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Self-Validation: The washing steps are critical for removing water-soluble impurities, including succinimide (the byproduct of NBS) and residual salts, ensuring a purer crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude liquid via flash column chromatography on silica gel to afford the pure 3-Bromo-1,4-dimethyl-1H-pyrazole.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1,4-dimethyl-1H-pyrazole lies in the reactivity of its C-Br bond. This bond is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical and materials chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Bromo(hetero)arenes are valuable starting materials for creating new carbon-carbon and carbon-heteroatom bonds.[6] 3-Bromo-1,4-dimethyl-1H-pyrazole readily participates in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for coupling an aryl group to the pyrazole core. The Suzuki-Miyaura reaction is widely favored in drug discovery for its mild conditions and tolerance of a broad range of functional groups.[7]
Objective: To synthesize a 3-Aryl-1,4-dimethyl-1H-pyrazole derivative.
Materials:
-
3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 3-Bromo-1,4-dimethyl-1H-pyrazole, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system via syringe.
-
Causality Insight: An inert atmosphere is crucial because the Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired 3-aryl-1,4-dimethyl-1H-pyrazole.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
The mechanism for this powerful C-C bond-forming reaction is well-established.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyrazole (sp² carbon) and a terminal alkyne (sp carbon). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8][9] The resulting alkynyl-pyrazoles are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. While some bromo-pyrazoles can be challenging substrates, often requiring elevated temperatures or specific ligand systems, the reaction provides a powerful tool for introducing the rigid alkyne linker.[10][11]
Applications in Research and Development
The pyrazole motif is a cornerstone of modern drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an excellent bioisostere for other aromatic rings, often improving physicochemical properties and target binding affinity.[1]
-
Medicinal Chemistry: 3-Bromo-1,4-dimethyl-1H-pyrazole serves as a key starting material for the synthesis of complex molecules targeting a wide array of diseases. The ability to easily introduce diverse aryl and heteroaryl substituents via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives are explored as kinase inhibitors, GPCR modulators, and agents for various other therapeutic targets.[2]
-
Agrochemicals: Substituted pyrazoles are also prominent in the agrochemical industry. For example, 3-bromopyrazole derivatives are crucial intermediates in the synthesis of potent insecticides like Rynaxypyr.[12][13]
-
Materials Science: The rigid, planar structure of the pyrazole ring, combined with the diverse functionalities that can be introduced via the bromo-intermediate, makes these compounds attractive for creating novel organic electronic materials, ligands for catalysis, and functional polymers.
Safety and Handling
3-Bromo-1,4-dimethyl-1H-pyrazole must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] In case of accidental contact, rinse the affected area immediately with plenty of water.[14][16]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere at 2-8 °C.[5]
Conclusion
3-Bromo-1,4-dimethyl-1H-pyrazole is a synthetically versatile and highly valuable building block. Its straightforward synthesis and, most importantly, the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions provide a reliable and efficient gateway to a vast chemical space of substituted pyrazoles. Its continued application in medicinal chemistry, agrochemicals, and materials science underscores its importance as a core scaffold for innovation. This guide has provided the fundamental knowledge base for its properties, synthesis, and application, empowering researchers to leverage its full potential in their scientific endeavors.
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